molecular formula C16H12N2 B3050841 2,5-Diphenylpyrimidine CAS No. 29134-16-5

2,5-Diphenylpyrimidine

Cat. No.: B3050841
CAS No.: 29134-16-5
M. Wt: 232.28 g/mol
InChI Key: HEYRZXKTUUUXKL-UHFFFAOYSA-N
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Description

2,5-Diphenylpyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with phenyl groups at the 2 and 5 positions. Pyrimidines are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyrimidine can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization with guanidine or urea under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction time, and environmental friendliness.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2,5-Diphenylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,5-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYRZXKTUUUXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353835
Record name 2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29134-16-5
Record name 2,5-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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